2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
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Overview
Description
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with pyridine-4-carboxaldehyde under reflux conditions.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Pharmacology: It is investigated for its neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share similar biological activities, such as antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds also exhibit a wide range of biological activities, including antifungal and antiviral properties.
Uniqueness
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is unique due to its combination of a triazole ring, a pyridine ring, and a fluorophenyl group
Properties
Molecular Formula |
C17H15FN4OS |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H15FN4OS/c1-2-22-16(13-7-9-19-10-8-13)20-21-17(22)24-11-15(23)12-3-5-14(18)6-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
PXJHHTQJFHHOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=NC=C3 |
Origin of Product |
United States |
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